molecular formula C11H10N2O2S B2741580 3-((Thiazol-5-ylmethyl)amino)benzoic acid CAS No. 1339490-87-7

3-((Thiazol-5-ylmethyl)amino)benzoic acid

Cat. No. B2741580
CAS RN: 1339490-87-7
M. Wt: 234.27
InChI Key: BUTJRDNKIIWPLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-((Thiazol-5-ylmethyl)amino)benzoic acid” were not found, a related compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a benzoic acid group. Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research led by Borzilleri et al. (2006) discovered that substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides are potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrate significant potential in inhibiting tumor growth, showcasing the applicability of such derivatives in cancer treatment strategies Borzilleri et al., 2006.

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to evaluate their corrosion inhibiting effects on steel in hydrochloric acid solutions. These inhibitors demonstrated superior performance over previously reported benzothiazole family inhibitors, indicating their potential in corrosion protection applications Hu et al., 2016.

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal activities of thiazole and benzothiazole derivatives. For instance, El‐Wahab et al. (2014) explored the antimicrobial properties of a coumarin thiazole derivative when incorporated into polyurethane coatings, suggesting potential applications in creating antimicrobial surfaces El‐Wahab et al., 2014.

Anticancer Properties

Research on benzothiazole derivatives has also shown promising anticancer activities. Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives substituted with benzothiazole groups, which displayed high singlet oxygen quantum yield, indicating potential use as photosensitizers in photodynamic cancer therapy Pişkin et al., 2020.

Antioxidant and Anti-inflammatory Agents

Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives for evaluating their antioxidant and anti-inflammatory activities. Their findings suggest that certain compounds exhibited significant activities, highlighting the potential of thiazole derivatives in developing new therapeutic agents Raut et al., 2020.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms depending on their biological activity . For instance, as antioxidants, they neutralize harmful free radicals, and as antimicrobial agents, they inhibit the growth of harmful microorganisms.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways depending on their biological activity . For example, as antioxidants, they might be involved in pathways related to oxidative stress, and as antimicrobial agents, they could affect the metabolic pathways of microorganisms.

Result of Action

Based on the known biological activities of thiazole derivatives, this compound could potentially exhibit a range of effects at the molecular and cellular level .

properties

IUPAC Name

3-(1,3-thiazol-5-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(15)8-2-1-3-9(4-8)13-6-10-5-12-7-16-10/h1-5,7,13H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTJRDNKIIWPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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